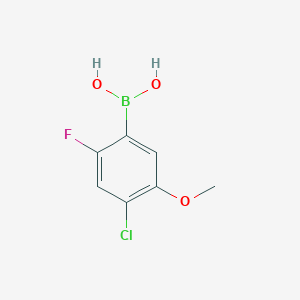
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
Übersicht
Beschreibung
“(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is an intermediate in the synthesis of Arylex , which exhibits potent dicot weed control . It is used as intermediates for pharmaceutical and agrochemicals .
Synthesis Analysis
The synthesis of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” involves the use of Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . More details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is C7H7BClFO3 . The exact mass is 204.01600 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” include a density of 1.511 g/cm3 , a boiling point of 339.193ºC at 760 mmHg , and a flash point of 158.938ºC .Wissenschaftliche Forschungsanwendungen
Medical Diagnostics and Treatment
Boronic acids, including BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, are notable for their applications in medical diagnostics and treatment. These compounds, due to their high fluorescent intensity and low toxicity, are utilized in modifying drug micro- and nanocarriers to improve therapeutic effects, particularly in cancer treatment. The incorporation of BODIPY into drug carriers also enables in vitro and in vivo real-time imaging, enhancing the effectiveness and monitoring of treatments (Marfin et al., 2017).
Boron Removal in Environmental Applications
In environmental applications, the removal of boron is critical, especially in seawater desalination processes. Research on boron removal by reverse osmosis (RO) membranes highlights the significance of understanding the speciation of boron compounds like boric acid for improving removal techniques in drinking water. This research is essential for optimizing processes to meet safety standards and protect human health (Tu et al., 2010).
Drug Discovery
The exploration of boronic acids in drug discovery reveals their potential in developing new therapeutics. Boronic acid drugs, due to their unique properties such as enhancing drug potency and improving pharmacokinetics, have seen an increase in their incorporation into medicinal chemistry. Several boronic acid drugs have been approved by regulatory bodies, and many are in clinical trials, underscoring their importance in future pharmaceutical developments (Plescia & Moitessier, 2020).
Safety And Hazards
“(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
(4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRPPPUHXEHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448809 | |
| Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
CAS RN |
153122-60-2 | |
| Record name | 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
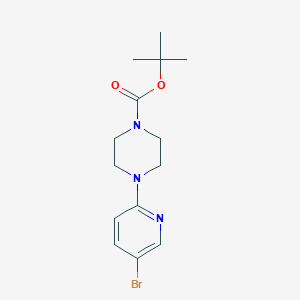
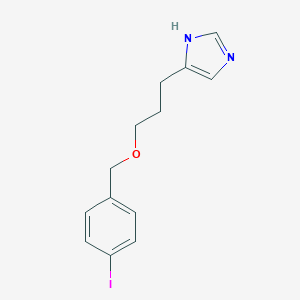
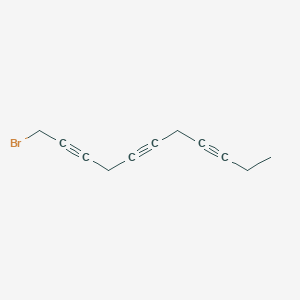
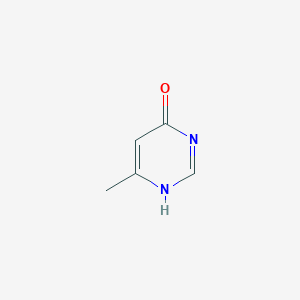
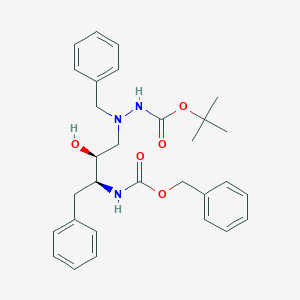
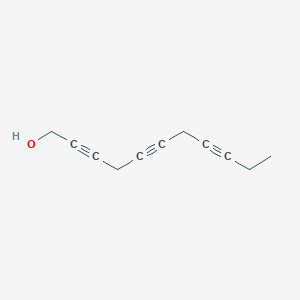
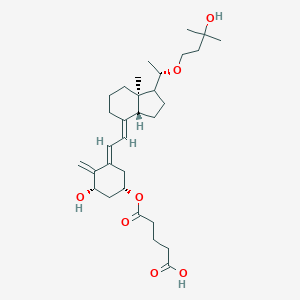
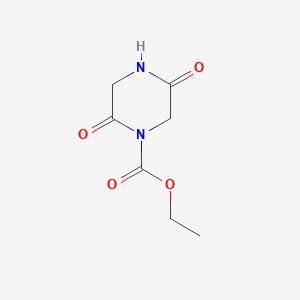
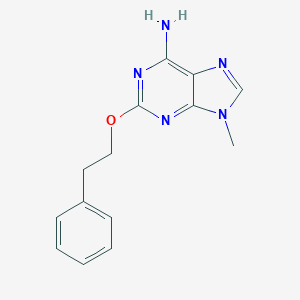
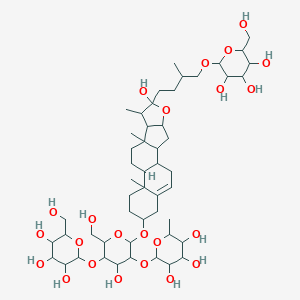
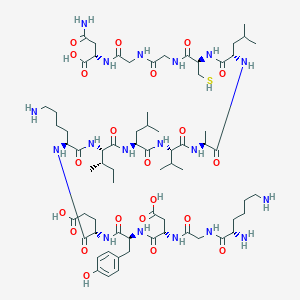
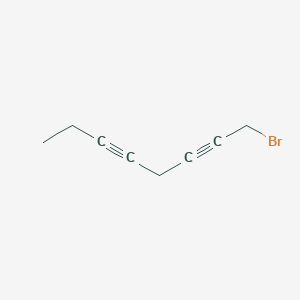
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)